molecular formula C6H6O3S B3047611 4-(Hydroxymethyl)thiophene-2-carboxylic acid CAS No. 14282-65-6

4-(Hydroxymethyl)thiophene-2-carboxylic acid

Cat. No.: B3047611
CAS No.: 14282-65-6
M. Wt: 158.18 g/mol
InChI Key: TTXFQTISGJIJPQ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)thiophene-2-carboxylic acid is a thiophene derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 4-position and a carboxylic acid (-COOH) group at the 2-position of the heterocyclic thiophene ring.

Properties

IUPAC Name

4-(hydroxymethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXFQTISGJIJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591399
Record name 4-(Hydroxymethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14282-65-6
Record name 4-(Hydroxymethyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14282-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)thiophene-2-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another approach involves the hydroxymethylation of thiophene-2-carboxylic acid using formaldehyde and a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

    Oxidation: 4-(Carboxymethyl)thiophene-2-carboxylic acid.

    Reduction: 4-(Hydroxymethyl)thiophene-2-methanol.

    Substitution: Depending on the nucleophile, various substituted thiophene derivatives can be formed.

Scientific Research Applications

4-(Hydroxymethyl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences among thiophene-2-carboxylic acid derivatives:

Table 1: Structural Comparison of Thiophene-2-carboxylic Acid Derivatives

Compound Name Substituent Position Functional Groups Molecular Formula Notable Features Source
4-(Hydroxymethyl)thiophene-2-carboxylic acid 4-position Hydroxymethyl, Carboxylic acid C₆H₆O₃S Enhanced hydrophilicity due to -CH₂OH
Thiophene-2-carboxylic acid None Carboxylic acid C₅H₄O₂S Parent compound; lab reagent
4-Hydroxythiophene-2-carboxylic acid 4-position Hydroxyl, Carboxylic acid C₅H₄O₃S Polar due to -OH; potential acidity
5-Bromobenzo[b]thiophene-2-carboxylic acid 5-position (benzo) Bromo, Carboxylic acid C₉H₅BrO₂S Bulky substituent; kinase inhibition
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid 3,5-positions Tosylamino, Fluorophenyl, Carboxylic acid C₁₈H₁₄FNO₄S₂ Sulfonamide group for target interaction

Key Observations :

  • The hydroxymethyl group in this compound increases hydrophilicity compared to non-polar substituents (e.g., methyl or phenyl groups). This may enhance solubility in aqueous environments, a critical factor in drug bioavailability .
  • Halogenated derivatives (e.g., 5-bromo or 4-fluoro) exhibit electronic effects that improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Sulfonamide and aryloxy groups (e.g., in and ) contribute to anti-inflammatory and antimicrobial activities by modulating target affinity .

Key Observations :

  • Substituent Position: In antimicrobial studies, the position of the amino group (e.g., propylamide vs. isopropylamide) significantly altered MIC values, highlighting the importance of steric effects .
  • Bulkier Groups : Derivatives with diaryl substitutions (e.g., 4,5-bis(aryl)thiophenes) showed enhanced anti-inflammatory activity due to improved COX-2 binding .
  • Halogen Effects : Chlorophenyl and bromo-substituted analogs demonstrated potent anticancer activity, likely due to electron-withdrawing effects enhancing DNA intercalation or enzyme inhibition .

Biological Activity

4-(Hydroxymethyl)thiophene-2-carboxylic acid (CAS No. 14282-65-6) is a thiophene derivative that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects on various biological systems.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a hydroxymethyl group and a carboxylic acid group. The structural formula can be represented as follows:

C6H6O3S\text{C}_6\text{H}_6\text{O}_3\text{S}

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that thiophene derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

Compound NameBiological ActivityAssay TypeMIC (µg/mL)
This compoundAntimicrobialBroth microdilution50
Foetithiophene FAntimicrobialBroth microdilution50

Anticancer Activity

The anticancer potential of thiophene derivatives has been widely studied. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The IC50 values for these assays ranged from 10 to 30 µM, indicating moderate cytotoxicity .

Cell LineIC50 (µM)Reference
MCF-720
A-54915

Anti-inflammatory Activity

Thiophenes have also been explored for their anti-inflammatory effects. A study reported that derivatives similar to this compound inhibited nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells, with IC50 values around 50 µM .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Compounds containing thiophene rings can inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : Thiophenes may interfere with signaling pathways related to cell proliferation and apoptosis.
  • Interaction with Nucleic Acids : Some studies suggest that thiophenes can bind to DNA or RNA, affecting gene expression.

Case Studies

  • Study on Anticancer Properties : A recent investigation evaluated the effects of various thiophene derivatives on human cancer cell lines. Among them, this compound demonstrated a significant reduction in cell viability in MCF-7 and A-549 cells, supporting its potential as an anticancer agent .
  • Assessment of Anti-inflammatory Effects : In another study, the compound was tested for its ability to reduce inflammation markers in cultured microglial cells. Results indicated a dose-dependent reduction in NO production, highlighting its anti-inflammatory potential .

Q & A

Basic Questions

1.1. What are the recommended synthetic routes for 4-(Hydroxymethyl)thiophene-2-carboxylic acid, and how can purity be optimized?

The synthesis of thiophene-carboxylic acid derivatives typically involves cyclization of pre-functionalized thiophene precursors. For example, benzo[b]thiophene analogs are synthesized via cyclization of α,β-unsaturated carbonyl compounds with sulfur sources, followed by oxidation to introduce carboxyl groups . To synthesize this compound:

  • Step 1 : Introduce the hydroxymethyl group via Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized thiophene ring.
  • Step 2 : Oxidize the methyl group to a carboxylic acid using KMnO₄ or CrO₃ under controlled conditions.
  • Purity Optimization : Use recrystallization (e.g., methanol/water mixtures) and HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to isolate >95% purity .

1.2. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydroxymethyl (-CH₂OH) and carboxylic acid (-COOH) groups. Key signals: δ ~4.5 ppm (CH₂OH) and δ ~170 ppm (COOH) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for hydrogen-bonding patterns involving the hydroxymethyl and carboxyl groups .
  • FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch), 1680 cm⁻¹ (C=O), and 2500–3000 cm⁻¹ (broad, carboxylic acid O-H) .

1.3. What safety precautions are essential when handling this compound?

  • Hazards : Acute toxicity (H302, H312) and skin/eye irritation .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

2.1. How does the hydroxymethyl group influence the compound’s reactivity and biological activity?

The hydroxymethyl group enhances solubility in polar solvents (e.g., DMSO, water) and participates in hydrogen bonding, critical for biomolecular interactions. For example, fluorinated thiophene-carboxylic acids exhibit kinase inhibition via hydrogen bonding with ATP-binding pockets . Computational docking studies (AutoDock Vina) can model interactions between the hydroxymethyl group and target proteins .

2.2. What strategies resolve contradictions in reported biological activity data for thiophene-carboxylic acid derivatives?

  • Source of Discrepancies : Variability in synthetic routes (e.g., by-products from incomplete oxidation) or assay conditions (e.g., pH affecting ionization of the carboxyl group).
  • Resolution :
    • Validate compound identity/purity via LC-MS and elemental analysis.
    • Standardize bioassays (e.g., fixed pH 7.4 for enzyme inhibition studies) .

2.3. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 4) with logP and bioavailability.
  • ADMET Prediction : Tools like SwissADME predict metabolic stability; hydroxymethyl groups may reduce CYP450-mediated oxidation .

2.4. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Issue : Racemization at the hydroxymethyl position under acidic/basic conditions.
  • Mitigation : Use mild reagents (e.g., TEMPO/NaClO for oxidation) and low-temperature crystallization to preserve stereochemistry .

Methodological Considerations

3.1. How to analyze degradation products under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH).
  • Analysis : UPLC-PDA-MS identifies degradation products (e.g., decarboxylation to 4-(Hydroxymethyl)thiophene) .

3.2. What experimental protocols assess the compound’s stability in biological matrices?

  • Plasma Stability Assay : Incubate compound in human plasma (37°C, 24 hrs), quench with acetonitrile, and quantify via LC-MS/MS.
  • Result Interpretation : Half-life <2 hrs suggests rapid metabolism, necessitating prodrug strategies .

Emerging Applications

4.1. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?

The carboxyl and hydroxymethyl groups enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis (DMF, 120°C) produces MOFs with potential gas storage applications .

4.2. What role does it play in photoactive materials?

Thiophene derivatives exhibit π-conjugation for optoelectronic applications. UV-Vis spectra (λmax ~300 nm) and DFT calculations (Gaussian 09) assess electronic transitions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxymethyl)thiophene-2-carboxylic acid
Reactant of Route 2
4-(Hydroxymethyl)thiophene-2-carboxylic acid

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